

5-Bromobenzo[d]isothiazole-3-carboxylic acid molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromobenzo[d]isothiazole-3-carboxylic acid

Cat. No.: B1287050

[Get Quote](#)

An In-Depth Technical Guide on the Molecular Structure of **5-Bromobenzo[d]isothiazole-3-carboxylic acid**

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies for **5-Bromobenzo[d]isothiazole-3-carboxylic acid**. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Chemical Properties

5-Bromobenzo[d]isothiazole-3-carboxylic acid is a heterocyclic compound featuring a benzisothiazole core. This core consists of a benzene ring fused to an isothiazole ring. The molecule is further substituted with a bromine atom at the 5-position of the bicyclic system and a carboxylic acid group at the 3-position.

Summary of Molecular Properties

The key physicochemical and computational properties of **5-Bromobenzo[d]isothiazole-3-carboxylic acid** are summarized in the table below. These parameters are crucial for predicting the molecule's behavior in biological systems and for designing experimental studies.

Property	Value	Reference
CAS Number	677304-78-8	[1]
Molecular Formula	C ₈ H ₄ BrNO ₂ S	[1]
Molecular Weight	258.09 g/mol	[1]
SMILES	O=C(C1=NSC2=CC=C(Br)C=C2C1)O	[1]
Topological Polar Surface Area (TPSA)	50.19 Å ²	[1]
LogP (octanol-water partition coefficient)	2.757	[1]
Hydrogen Bond Acceptors	3	[1]
Hydrogen Bond Donors	1	[1]
Rotatable Bonds	1	[1]

Experimental Protocols for Structural Elucidation

The definitive identification and structural confirmation of **5-Bromobenzo[d]isothiazole-3-carboxylic acid** rely on a combination of spectroscopic techniques. Below are detailed methodologies for the key analytical experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the carbon-hydrogen framework of the molecule.
- Methodology:
 - Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
 - ¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The aromatic region (typically 7.0-8.5 ppm) is expected to show signals corresponding to the three protons on the benzene ring. The coupling patterns (e.g., doublets, triplets) will help determine their

relative positions. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

- ^{13}C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. This will show distinct signals for each of the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid (typically >160 ppm) and the aromatic carbons.[2]
- Data Analysis: Integrate the ^1H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign specific protons and carbons to their positions in the molecular structure.

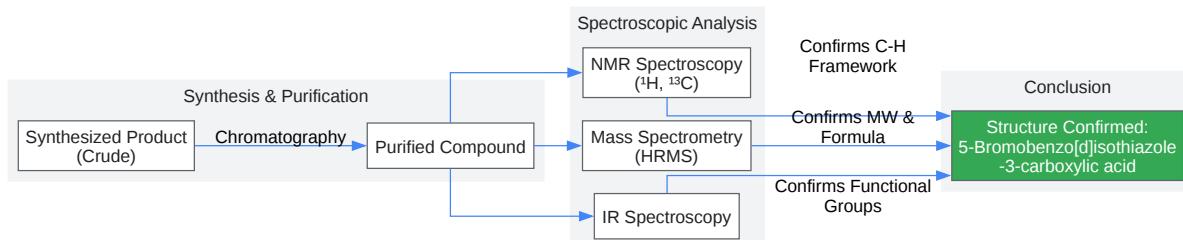
Mass Spectrometry (MS)

- Objective: To determine the molecular weight and elemental composition.
- Methodology:
 - Sample Introduction: Introduce the sample into the mass spectrometer, typically using techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
 - Data Acquisition: Acquire the mass spectrum. In positive ion mode, the molecule may be observed as $[\text{M}+\text{H}]^+$. In negative ion mode, it may be observed as $[\text{M}-\text{H}]^-$.
 - Data Analysis: The most critical observation is the molecular ion peak. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ^{79}Br and ^{81}Br isotopes).[2] This pattern is a definitive indicator of a monobrominated compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula ($\text{C}_8\text{H}_4\text{BrNO}_2\text{S}$) by measuring the exact mass.

Infrared (IR) Spectroscopy

- Objective: To identify the key functional groups present in the molecule.
- Methodology:

- Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Scan the sample over the mid-infrared range (approx. 4000-400 cm^{-1}).
- Data Analysis: Analyze the spectrum for characteristic absorption bands. Key expected peaks include:
 - A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm^{-1} .
 - A sharp C=O stretch from the carbonyl group of the carboxylic acid, around 1700 cm^{-1} .
[\[2\]](#)
 - C=C stretching vibrations from the aromatic ring in the 1600-1450 cm^{-1} region.


Synthesis Pathway Overview

While a specific, published synthesis route for **5-Bromobenzo[d]isothiazole-3-carboxylic acid** was not identified in the search results, a plausible synthetic strategy can be outlined based on common organic chemistry reactions for related isothiazole compounds.[\[3\]](#)[\[4\]](#) One potential route involves the construction of the benzisothiazole ring system, followed by functional group interconversion to yield the final carboxylic acid.

For instance, a synthesis might start from a brominated aniline derivative, which undergoes cyclization to form the benzisothiazole core. If the synthesis yields a precursor such as an amide or nitrile at the 3-position, a subsequent hydrolysis step would be required to produce the carboxylic acid. The conversion of a related 3-bromoisothiazole-5-carboxamide to its corresponding carboxylic acid has been successfully achieved using sodium nitrite (NaNO_2) in trifluoroacetic acid (TFA).[\[3\]](#)[\[4\]](#)

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the structural characterization of a synthesized chemical compound like **5-Bromobenzo[d]isothiazole-3-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for the structural elucidation of a target molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. Chem 351 F17 Final : Spectroscopy [chem.ucalgary.ca]
- 3. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [5-Bromobenzo[d]isothiazole-3-carboxylic acid molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1287050#5-bromobenzo-d-isothiazole-3-carboxylic-acid-molecular-structure\]](https://www.benchchem.com/product/b1287050#5-bromobenzo-d-isothiazole-3-carboxylic-acid-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com